ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
Overview
Description
Ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a chromenone moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chromenone Moiety: The chromenone moiety is introduced via a condensation reaction between a suitable chromenone derivative and the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene or chromenone rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and chromenone rings.
Reduction: Reduced forms of the ester and carbonyl groups.
Substitution: Substituted thiophene or chromenone derivatives.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The chromenone moiety is known to interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Ethyl 5-acetyl-4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-[7-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]-2-furoate .
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yloxy)(phenyl)acetate .
These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-4-26-20(25)15-10(2)16(11(3)22)28-18(15)21-17(23)13-9-12-7-5-6-8-14(12)27-19(13)24/h5-9H,4H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBXQVRPFPUCDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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